![molecular formula C19H23N3O3 B1669302 Coluracetam CAS No. 135463-81-9](/img/structure/B1669302.png)
Coluracetam
Overview
Description
Coluracetam, also known as BCI-540 or MKC-231, is a synthetic nootropic of the racetam family . It was first synthesized in 2005 by Japan’s Mitsubishi Tanabe Pharma Corporation as a potential treatment for Alzheimer’s disease . It is known to enhance cognition and memory, and users report that it also improves concentration, focus, and vision .
Molecular Structure Analysis
This compound has a highly modified pyrrolidinone backbone . Its full structural name is 2- (2-oxopyrrolidin-1-yl)-N- (2,3-dimethyl-5,6,7,8-tetrahydrofuro2,3-b quinolin-4-yl)acetoamide .
In Vivo
Coluracetam has been studied extensively in pre-clinical and clinical trials. In vivo studies have demonstrated that this compound has a variety of beneficial effects, such as improving memory and learning, reducing anxiety, and enhancing mood. In addition, it has been shown to reduce the symptoms of Alzheimer’s disease, improve cognitive function in patients with Down syndrome, and improve learning and memory in patients with traumatic brain injury.
In Vitro
In vitro studies have demonstrated that Coluracetam has a variety of beneficial effects, such as protecting neurons from damage, increasing the release of acetylcholine, and improving the efficiency of signal transmission between neurons. In addition, it has been shown to reduce the symptoms of Alzheimer’s disease and improve cognitive function in a variety of animal models.
Mechanism of Action
Target of Action
The primary target of Coluracetam is the high-affinity choline uptake (HACU) in neurons . Choline is a precursor to the neurotransmitter acetylcholine, which plays a crucial role in cognitive processes such as memory formation, learning, and attention .
Mode of Action
This compound interacts with its target, the high-affinity choline transporter (HACU), which is responsible for transporting choline across the cell membrane and into neurons . By enhancing the efficiency of the choline transport system, this compound promotes the synthesis and release of acetylcholine, ultimately leading to improved cognitive function .
Biochemical Pathways
This compound affects the cholinergic system, specifically the pathway of acetylcholine synthesis . By enhancing high-affinity choline uptake, this compound increases the levels of acetylcholine, a crucial neurotransmitter associated with memory and cognition . This increase can help with memory formation and retention, making the brain work more efficiently and supporting various mental tasks .
Pharmacokinetics
This compound appears to have very rapid kinetics, with a peak in blood at around 30 minutes and on the decline within 3 hours . Due to this, supplementation may be time-dependent in relation to activity . It is fat-soluble, so it needs fats for optimal absorption . It’s usually taken sublingually (under the tongue) or orally . This method enhances its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of acetylcholine synthesis. By increasing the levels of acetylcholine, this compound improves cognitive functions such as memory formation, learning, and attention . It has been shown to improve learning impairment on a single oral dose given to rats which have been exposed to cholinergic neurotoxins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of fats in the environment (i.e., the user’s diet) can affect the absorption of this fat-soluble compound . Furthermore, the timing of supplementation in relation to activity can influence the compound’s effects due to its rapid kinetics .
Biological Activity
Coluracetam has been shown to have a variety of beneficial effects, including improving memory and learning, reducing anxiety, and enhancing mood. In addition, it has been shown to reduce the symptoms of Alzheimer’s disease, improve cognitive function in patients with Down syndrome, and improve learning and memory in patients with traumatic brain injury.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of acetylcholine, glutamate, and GABA, three neurotransmitters involved in memory and learning. In addition, it has been shown to increase the efficiency of signal transmission between neurons, and to protect neurons from damage.
Advantages and Limitations for Lab Experiments
The advantages of using Coluracetam in laboratory experiments include its rapid absorption and short half-life, as well as its ability to increase the release of acetylcholine, glutamate, and GABA, and to increase the efficiency of signal transmission between neurons. The major limitation of using this compound in laboratory experiments is its lack of long-term effects, as its effects are short-lived.
Future Directions
Future research should focus on further elucidating the mechanism of action of Coluracetam, as well as its long-term effects. In addition, further research should be conducted to determine the optimal dosage and administration of this compound for various conditions. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound, such as its potential to treat Alzheimer’s disease, Down syndrome, and traumatic brain injury. Finally, further research should be conducted to determine the potential side effects of this compound.
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGQHXMUKWNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159386 | |
Record name | Coluracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135463-81-9 | |
Record name | Coluracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135463-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coluracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135463819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coluracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COLURACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FL6O5GR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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